molecular formula C15H29ClN2O3 B1381589 tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 1823562-19-1

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No. B1381589
M. Wt: 320.85 g/mol
InChI Key: JWBOEOFLFGLTHD-UHFFFAOYSA-N
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Description

“tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is a compound with a molecular weight of 283.41 . It is a colorless oil stored at room temperature .


Molecular Structure Analysis

The InChI code for “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is 1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a colorless oil . and is stored at room temperature .

Scientific Research Applications

Synthesis and Modification

  • The compound has been involved in studies exploring its synthesis and structural modification. For example, a synthesis involving the reaction with the Vilsmeier reagent, leading to various structural modifications, has been detailed (Vorona et al., 2007).

Biological Activity and Synthesis

  • Research has been conducted on the biological activities and synthesis of derivatives of this compound. Such compounds have potential applications in treating obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Anticonvulsant Potential

  • There are studies on its derivatives for anticonvulsant potential. New derivatives of this compound have been synthesized and evaluated for their efficacy in anticonvulsant screening (Aboul-Enein et al., 2014).

Synthetic Routes

  • The compound has been a focus in developing new synthetic routes for various chemicals. For instance, studies on stereoselective synthesis of its derivatives as key intermediates in the synthesis of other compounds have been reported (Ibuka et al., 1982).

Role in Chemical Synthesis

  • It has been used in the chemical synthesis of various compounds, highlighting its versatility in chemical reactions and its potential as a building block in organic synthesis (Cordes et al., 2013).

Drug Development

  • This compound has been studied in the context of drug development, specifically as an antagonist in medicinal chemistry, demonstrating its potential application in pharmaceutical research (Yang et al., 2009).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P351, P352, P403, P405 .

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3.ClH/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15;/h12,16,18H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOEOFLFGLTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

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